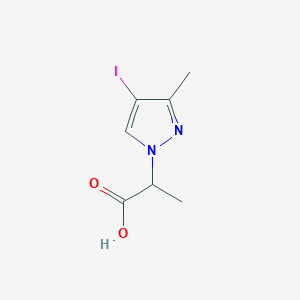

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by a propanoic acid moiety attached to the nitrogen atom of a pyrazole ring substituted with iodine at the 4-position and a methyl group at the 3-position. Key properties include:

- Molecular Formula: C₇H₉IN₂O₂

- Molecular Weight: 280.07 g/mol

- CAS Registry Number: 832737-41-4 (primary) , with an alternate CAS 1354707-03-1 noted in some sources .

- Purity: Typically 95% in commercial samples .

- Classification: Category D5, indicating its use in specialized chemical synthesis or pharmaceutical intermediates .

The compound’s structure combines a halogenated pyrazole core with a carboxylic acid functional group, making it a candidate for further derivatization in medicinal chemistry or agrochemical applications.

Properties

IUPAC Name |

2-(4-iodo-3-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGSDMUXVZAMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure The iodination can be achieved using iodine or iodine monochloride under mild conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and carboxylation reactions using continuous flow reactors to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the pyrazole ring.

Reduction Products: Deiodinated pyrazole derivatives.

Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.

Scientific Research Applications

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and in cross-coupling reactions.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic Acid and Analogs

Key Structural and Functional Differences

Substituent Effects on Pyrazole Ring: The iodine atom in the target compound increases molecular weight and polarizability compared to analogs like 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid . Iodine’s electron-withdrawing nature may enhance stability in cross-coupling reactions.

Modifications on Propanoic Acid Chain: The 2-methylpropanoic acid derivative (CID 122169310) introduces steric hindrance, which could impede binding in biological targets compared to the unmodified target compound .

Functional Group Additions: The isopropylamino group in 3-(4-iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid introduces a basic nitrogen, enabling salt formation and altering pharmacokinetic properties .

Biological Activity

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds, including this specific derivative, are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antifungal effects. This article aims to provide a comprehensive overview of the biological activity of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid features a pyrazole ring substituted with an iodine atom and a propanoic acid side chain. The presence of the iodine atom is significant as halogen substituents often enhance the biological activity of organic compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, various pyrazole compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-(4-Iodo-3-methyl-pyrazol-1-yl)propanoic acid | TBD | S. aureus, E. coli |

| Other Pyrazole Derivatives | 0.0039 - 0.025 | Various (Gram-positive and Gram-negative) |

The specific minimum inhibitory concentration (MIC) values for 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid are yet to be determined but are expected to be competitive based on structural similarities with other active pyrazoles .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds like celecoxib, which contain a pyrazole moiety, are widely used as non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory action is typically mediated by the inhibition of cyclooxygenase enzymes (COX), leading to decreased production of pro-inflammatory prostaglandins.

Case Studies and Research Findings

Several research studies have evaluated the biological activities of pyrazole derivatives, revealing significant insights into their mechanisms and efficacy:

- Antibacterial Studies : A study examined various synthesized pyrazoles, including those similar to 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid, demonstrating effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyrazole structure could enhance antibacterial potency .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the pyrazole ring affect biological activity. For example, the introduction of halogen atoms was found to increase antimicrobial effectiveness significantly .

- Pharmacological Evaluation : A comprehensive review highlighted the broad spectrum of biological activities exhibited by pyrazoles, including antitumor and antiviral properties. The pharmacological profiles suggest that further exploration of derivatives like 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid could yield valuable therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.